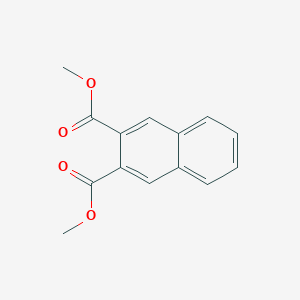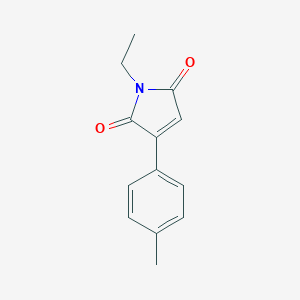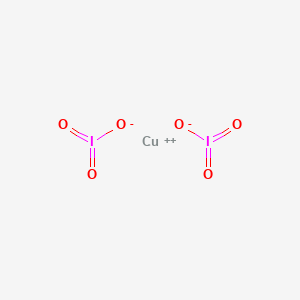
锇(IV);氧(II-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Osmium(IV) oxide, commonly known as osmium tetroxide, is a chemical compound with the formula OsO₄. It is a highly volatile and toxic compound that is widely used in various scientific and industrial applications. Osmium tetroxide is known for its strong oxidizing properties and its ability to stain biological tissues, making it a valuable tool in electron microscopy.
科学研究应用
Osmium tetroxide has a wide range of scientific research applications, including:
Electron Microscopy: It is used as a staining agent to provide contrast in biological samples, allowing for detailed imaging of cellular structures.
Organic Synthesis: Osmium tetroxide is used in the dihydroxylation of alkenes to produce vicinal diols, which are important intermediates in organic synthesis.
Catalysis: Osmium compounds, including osmium tetroxide, are used as catalysts in various chemical reactions, including hydrogenation and oxidation processes.
Biomedical Research: Osmium tetroxide is used in the study of cellular and molecular biology due to its ability to fix and stain biological tissues.
准备方法
Synthetic Routes and Reaction Conditions
Osmium tetroxide can be synthesized through the direct oxidation of osmium metal. The reaction typically involves heating osmium in the presence of oxygen at elevated temperatures: [ \text{Os} + 2 \text{O}_2 \rightarrow \text{OsO}_4 ]
Another method involves the oxidation of osmium salts with concentrated nitric acid: [ \text{OsCl}_3 + 4 \text{HNO}_3 \rightarrow \text{OsO}_4 + 3 \text{HCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, osmium tetroxide is often produced as a byproduct during the extraction and refining of platinum group metals. The process involves the oxidation of osmium-containing residues with nitric acid or chlorine gas, followed by the distillation of the volatile osmium tetroxide.
化学反应分析
Types of Reactions
Osmium tetroxide undergoes several types of chemical reactions, including:
Oxidation: Osmium tetroxide is a powerful oxidizing agent and can oxidize a variety of organic and inorganic compounds.
Reduction: It can be reduced to osmium dioxide (OsO₂) or osmium metal (Os) under certain conditions.
Substitution: Osmium tetroxide can form complexes with various ligands, leading to substitution reactions.
Common Reagents and Conditions
-
Oxidation of Alkenes: : Osmium tetroxide is commonly used to dihydroxylate alkenes, forming vicinal diols. This reaction typically requires a catalytic amount of osmium tetroxide and a stoichiometric oxidant such as hydrogen peroxide or N-methylmorpholine N-oxide. [ \text{RCH=CHR’} + \text{OsO}_4 \rightarrow \text{RCHOH-CHOHR’} ]
-
Reduction: : Osmium tetroxide can be reduced using reducing agents such as hydrogen gas or sodium bisulfite. [ \text{OsO}_4 + 4 \text{H}_2 \rightarrow \text{Os} + 4 \text{H}_2\text{O} ]
Major Products Formed
The major products formed from the reactions of osmium tetroxide include vicinal diols from alkene oxidation and osmium dioxide or osmium metal from reduction reactions.
作用机制
The mechanism of action of osmium tetroxide involves its strong oxidizing properties. In biological applications, it reacts with unsaturated lipids in cell membranes, forming stable adducts that provide contrast in electron microscopy. In organic synthesis, osmium tetroxide forms a cyclic osmate ester intermediate with alkenes, which is then hydrolyzed to produce vicinal diols.
相似化合物的比较
Osmium tetroxide is unique among osmium compounds due to its high oxidation state (+8) and its volatility. Similar compounds include:
Ruthenium tetroxide (RuO₄): Similar in structure and reactivity to osmium tetroxide, but less commonly used due to its higher cost and lower availability.
Platinum tetroxide (PtO₄): Another high oxidation state compound, but less stable and less commonly used in practical applications.
Osmium tetroxide stands out for its strong oxidizing properties, making it a valuable tool in both scientific research and industrial applications.
属性
IUPAC Name |
osmium(4+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2O.Os/q2*-2;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGPIBBXHTZPLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[Os+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O2Os |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923354 |
Source


|
| Record name | Osmium(4+) dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12036-02-1 |
Source


|
| Record name | Osmium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osmium(4+) dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30923354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
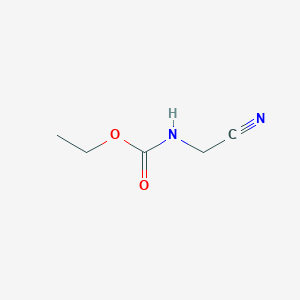
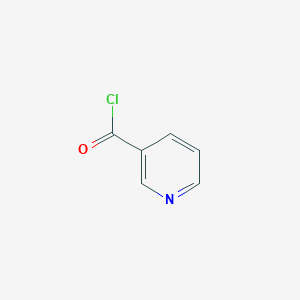
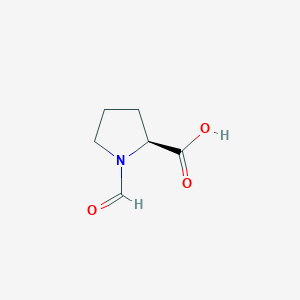
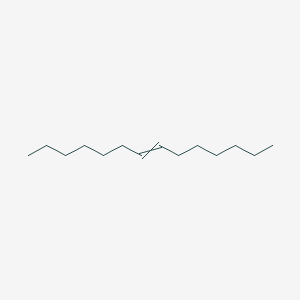
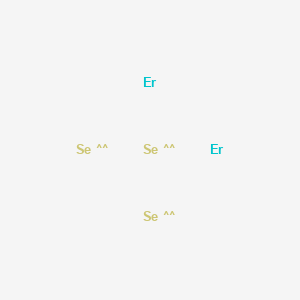
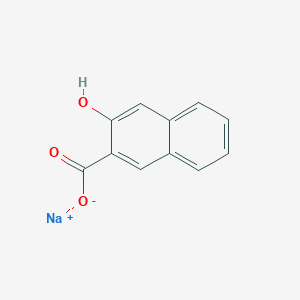
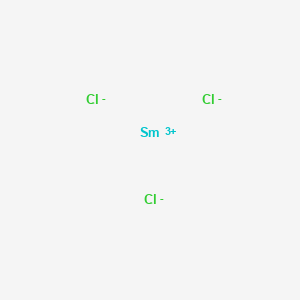
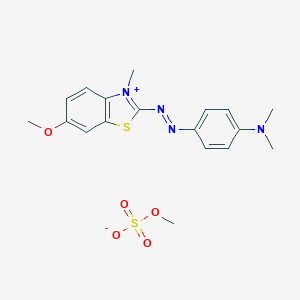

![(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B78347.png)
